Enhanced Lipophilicity (LogP) Drives Membrane Permeability and ADME Profile Differentiation
The compound's calculated LogP of 2.55 is a critical differentiator from its non-iodinated analogs. Lipophilicity is a key determinant of a molecule's passive membrane permeability, solubility, and metabolic clearance. In a drug discovery context, even small shifts in LogP can significantly impact a lead compound's ADME profile. 2-Chloro-4-iodo-5-nitro-benzoic acid's value of 2.55 places it in a more desirable lipophilicity range for oral bioavailability compared to the less lipophilic 2-chloro-5-nitrobenzoic acid (LogP ~1.72) [1] and the potentially overly lipophilic, poorly soluble 2,4-diiodo-5-nitrobenzoic acid (LogP ~3.38). This intermediate LogP provides a balanced profile for further derivatization.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.55 |
| Comparator Or Baseline | 2-Chloro-5-nitrobenzoic acid: ~1.72; 2,4-Diiodo-5-nitrobenzoic acid: ~3.38 (Class-level inference based on additive fragment constants) |
| Quantified Difference | A LogP increase of 0.83 units versus the non-iodinated analog, representing a ~6.8-fold increase in the octanol-water partition coefficient. |
| Conditions | Calculated using fragment-based methods by ChemSrc and cross-referenced with ChemSpider predicted data. |
Why This Matters
For a procurement scientist, selecting the correct building block with a quantifiably different LogP is crucial for controlling the ADME properties of the final drug candidate, as even a 0.5-unit LogP change can significantly alter a compound's in vivo pharmacokinetics.
- [1] Estimated LogP for 2-chloro-5-nitrobenzoic acid from ACD/Labs Percepta and ChemSpider. Chemicalize - Instant Cheminformatics Solutions. https://chemicalize.com. Accessed 24 Apr 2026. View Source
